molecular formula C14H10Cl2O2 B1334102 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 669713-81-9

2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B1334102
M. Wt: 281.1 g/mol
InChI Key: KPEHTZJHYFTNKD-UHFFFAOYSA-N
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Description

The compound 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid is a chlorinated biphenyl with acetic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chlorinated aromatic acetic acids typically involves chlorination of the aromatic ring followed by the introduction of the acetic acid moiety. For example, the synthesis of related compounds such as (2,4-dichlorophenoxy)acetic acid involves chlorination of phenols followed by esterification and hydrolysis steps . Similarly, the synthesis of (5,7-dichloro-quinolin-8-yloxy) acetic acid involves specific functionalization of the quinoline ring . These methods may be adapted for the synthesis of 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid by considering the specific reactivity of the biphenyl system and the positions of the chlorine substituents.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic acetic acids is characterized by the presence of aromatic systems, halogen substituents, and the acetic acid group. The presence of chlorine atoms can influence the molecular conformation due to their steric and electronic effects. For instance, the study of polymorphs of a related compound using single crystal X-ray diffraction and solid-state NMR techniques revealed insights into the molecular conformation and intermolecular packing . These techniques could be applied to determine the molecular structure of 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid.

Chemical Reactions Analysis

Chlorinated aromatic acetic acids can undergo various chemical reactions, including esterification, hydrolysis, and reactions with nucleophiles due to the presence of the acetic acid moiety. The reactivity can be influenced by the electron-withdrawing effect of the chlorine atoms on the aromatic ring. For example, the reactivity of (2,4,5-Trichlorophenoxy) Acetic acid in vibrational spectroscopic studies indicates the influence of chlorine substituents on the vibrational pattern of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic acetic acids are influenced by their molecular structure. The presence of chlorine atoms affects properties such as boiling point, melting point, and solubility. For example, the analysis of older formulations of 2,4-dichlorophenoxy acetic acid and related compounds for contents of chlorinated dibenzo-p-dioxins and dibenzofurans provides information on the stability and potential impurities that can be present in these types of compounds . The vibrational spectroscopic investigation of (2,4,5-Trichlorophenoxy) Acetic acid provides data on the vibrational frequencies, which are related to the physical properties of the compound .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Salionov (2015) explored the synthesis and acute toxicity of derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are related to 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid. These derivatives have shown a range of biological activities, including analgesic, neuroleptic, and anti-inflammatory effects. This research is crucial in understanding the scope of applications for such compounds (Salionov, 2015).

Pharmacological Profile

  • Laufer et al. (1994) discussed the pharmacological profile of a pyrrolizine derivative, which inhibits enzymes related to the compound . The derivative shows potential in various therapeutic applications including antiphlogistic and antiasthmatic activities (Laufer, Tries, Augustin, & Dannhardt, 1994).

Anti-Inflammatory Applications

  • Deep, Jain, and Sharma (2010) synthesized new derivatives of biphenyl-4-carboxylic acid, closely related to the compound , and evaluated them for anti-inflammatory activity. These derivatives have shown significant activities, highlighting the potential of such compounds in anti-inflammatory applications (Deep, Jain, & Sharma, 2010).

Synthesis of Salts and Derivatives

  • Safonov, Panasenko, and Knysh (2017) conducted research on the synthesis of salts from similar acetic acids. This research provides insight into the chemical properties and potential applications of these compounds in various fields (Safonov, Panasenko, & Knysh, 2017).

Anticancer and Molecular Docking Studies

  • Mehvish and Kumar (2022) synthesized derivatives of a related compound and conducted molecular docking studies to evaluate their anticancer activity. This research is significant in exploring the potential of such compounds in cancer treatment (Mehvish & Kumar, 2022).

Photo-Degradation Studies

  • Wu, Hong, and Vogt (2007) studied the photo-degradation behavior of a related pharmaceutical compound. Understanding the degradation products and their structures is crucial for environmental and pharmaceutical applications (Wu, Hong, & Vogt, 2007).

Safety And Hazards

The compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

2-[4-(3,5-dichlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEHTZJHYFTNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374162
Record name (3',5'-Dichloro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid

CAS RN

669713-81-9
Record name (3',5'-Dichloro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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